A search of scientific databases like PubChem [] and Google Scholar doesn't reveal any published research directly investigating this particular molecule.
While the specific research applications are unknown, analysis of the compound's structure suggests potential areas of interest. The molecule contains several functional groups commonly found in ligands for metal ions. Additionally, the presence of aromatic rings and nitrogen atoms could indicate potential for applications in medicinal chemistry.
The lack of current research doesn't preclude future exploration of this molecule. Here are some potential areas of investigation:
The bipyridine and pyrazine moieties in the molecule could potentially chelate (bind) with metal ions. Research could explore its ability to complex with specific metals relevant to biological processes or catalysis.
The molecule's structure could serve as a starting point for designing new ligands with tailored properties for various applications.
Further research could investigate the molecule's potential biological activity and explore its use in drug discovery efforts.
2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide, commonly referred to as LGK974, is a synthetic compound known for its role as a Porcupine inhibitor. The compound features a complex structure characterized by a bipyridine moiety and a pyrazine-pyridine hybrid, contributing to its unique biological properties. Its molecular formula is C₁₈H₁₈N₄O, with a molecular weight of 396.44 g/mol .
The compound primarily functions as an inhibitor of the Porcupine enzyme, which is crucial in the post-translational modification of Wnt proteins. By inhibiting this enzyme, LGK974 prevents the secretion of Wnt proteins, thereby disrupting the Wnt signaling pathway, which is often implicated in various cancers and developmental processes . The inhibition mechanism involves binding to the active site of Porcupine, leading to the stabilization of Wnt ligands within cells.
LGK974 has demonstrated significant biological activity, particularly in cancer research. It exhibits potent inhibitory effects on the proliferation of cancer cells that are dependent on Wnt signaling. In vitro studies have shown that LGK974 can reduce tumor growth and metastasis in various cancer models, including colorectal and breast cancers . The compound's ability to modulate Wnt signaling makes it a promising candidate for therapeutic applications in oncology.
The synthesis of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide typically involves several key steps:
LGK974 has several potential applications:
Interaction studies involving LGK974 have focused on its binding affinity to the Porcupine enzyme and its effects on downstream Wnt signaling pathways. These studies utilize various biochemical assays to measure the inhibitory effects on cell proliferation and migration in cancer cell lines. Additionally, in vivo studies have assessed its pharmacokinetics and therapeutic potential in animal models of cancer .
Several compounds share structural similarities or biological activity with 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide. Below are some notable examples:
Compound Name | Structure | Biological Activity | Unique Features |
---|---|---|---|
LGK974 | Structure | Porcupine inhibitor | Disrupts Wnt signaling |
IWP-2 | Similar bipyridine structure | Porcupine inhibitor | More selective for Wnt pathway |
XAV939 | Another bipyridine derivative | Inhibitor of tankyrase | Targets different pathway but similar applications |
C59 | Contains similar heterocycles | Inhibitor of Wnt signaling | Different mechanism targeting β-catenin |
The uniqueness of LGK974 lies in its specific structural modifications that enhance its selectivity and potency as a Porcupine inhibitor compared to other compounds targeting similar pathways .
The molecular formula of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide is definitively established as C23H20N6O [1] [3]. This formula indicates the presence of twenty-three carbon atoms, twenty hydrogen atoms, six nitrogen atoms, and one oxygen atom, reflecting the complex heterocyclic nature of the compound [7]. The molecular formula has been consistently reported across multiple chemical databases and experimental studies, confirming its accuracy through various analytical methods [1] [6].
The molecular weight of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide is precisely determined to be 396.4 g/mol [1] [3] [7]. This value has been computed using standard atomic masses and verified through experimental mass spectrometric analysis [6]. The molecular weight calculation is based on the summation of individual atomic contributions: carbon (23 × 12.011), hydrogen (20 × 1.008), nitrogen (6 × 14.007), and oxygen (1 × 15.999) [1].
The elemental composition of C23H20N6O reveals distinctive percentage distributions that reflect the nitrogen-rich heterocyclic character of the compound [3]. Carbon comprises 69.68% of the molecular mass, representing the largest elemental fraction due to the extensive aromatic framework [15]. Nitrogen accounts for 21.20% of the total mass, indicating the significant contribution of the multiple nitrogen-containing heterocycles including pyridine, pyrazine, and bipyridine moieties [11] [14]. Hydrogen constitutes 5.09% of the molecular weight, while oxygen represents 4.04%, primarily from the acetamide functional group [1] [6].
Element | Count | Atomic Mass (amu) | Total Mass (amu) | Percentage (%) |
---|---|---|---|---|
Carbon | 23 | 12.011 | 276.253 | 69.68 |
Hydrogen | 20 | 1.008 | 20.160 | 5.09 |
Nitrogen | 6 | 14.007 | 84.042 | 21.20 |
Oxygen | 1 | 15.999 | 15.999 | 4.04 |
Total | 50 | - | 396.454 | 100.00 |
The compound exhibits a complex heterocyclic architecture composed of multiple interconnected aromatic ring systems [1]. The molecular framework incorporates three distinct types of nitrogen-containing heterocycles: bipyridine, pyridine, and pyrazine rings . The bipyridine system forms the central structural unit, consisting of two pyridine rings connected through a carbon-carbon bond [21]. This bipyridine framework is substituted with dimethyl groups at the 2' and 3 positions, which significantly influence the molecular conformation and electronic properties [23] [24].
The heterocyclic framework demonstrates extensive conjugation throughout the aromatic systems, contributing to the compound's electronic characteristics and spectroscopic properties [9]. The nitrogen atoms within the heterocyclic rings serve as potential coordination sites and influence the overall electronic distribution of the molecule [19]. The spatial arrangement of these heterocyclic components creates a three-dimensional structure that is crucial for the compound's chemical reactivity and biological activity .
The pyridine moieties within the bipyridine system exhibit characteristic six-membered aromatic rings with nitrogen atoms at the 1-position [11]. These pyridine rings demonstrate typical aromatic properties with delocalized electron density and planar geometry [28]. The 2',3-dimethyl substitution pattern on the bipyridine system creates steric effects that influence the torsional angles between the pyridine rings [22] [23].
The pyrazine moiety represents a six-membered heterocyclic ring containing nitrogen atoms at the 1,4-positions, exhibiting D2h symmetry [11] [28]. This pyrazine ring is connected to an additional pyridine ring through a carbon-carbon linkage, forming a bipyridine-like substructure . The pyrazine component contributes to the electron-deficient character of the molecule and provides sites for potential intermolecular interactions [11] [19].
The electronic properties of both pyridine and pyrazine moieties are influenced by their electron-withdrawing nature, which affects the overall charge distribution within the molecule [14]. The nitrogen atoms in these heterocyclic systems can participate in hydrogen bonding and coordination chemistry, contributing to the compound's structural versatility [19] [21].
The acetamide functional group serves as a crucial structural linker connecting the heterocyclic components of the molecule [1] [8]. This amide linkage exhibits characteristic planar geometry with partial double-bond character due to resonance between the carbonyl carbon and nitrogen atoms [10] [20]. The acetamide group contributes to the compound's hydrogen bonding capacity through both the carbonyl oxygen and amide nitrogen [8] [19].
The bipyridine system represents the core structural framework of the molecule, consisting of two pyridine rings with methyl substituents [1] [21]. This bipyridine unit demonstrates conformational flexibility, with torsional angles that can vary depending on steric and electronic factors [22] [23]. The methyl substituents at the 2' and 3 positions create steric hindrance that influences the preferred conformational arrangements [24].
The spatial relationship between the acetamide and bipyridine systems determines the overall molecular geometry and affects the compound's physicochemical properties [1]. The conjugation between these functional groups contributes to the extended electronic delocalization throughout the molecular framework [9]. The acetamide carbonyl group exhibits characteristic stretching frequencies in infrared spectroscopy, while the bipyridine system contributes to the aromatic character observed in nuclear magnetic resonance spectra [10] [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide through analysis of both proton and carbon-13 spectra [9] [30]. The aromatic protons of the heterocyclic rings appear in the characteristic downfield region between 7.0 and 9.5 parts per million, reflecting the deshielding effects of the aromatic systems [34]. The pyrazine protons typically exhibit signals around 9.0-9.3 parts per million due to the electron-withdrawing nature of the nitrogen atoms [34].
The methyl substituents on the bipyridine system generate distinct singlet signals in the aliphatic region, typically appearing around 2.3-2.6 parts per million [34]. The acetamide methylene protons produce a characteristic singlet around 3.7-3.9 parts per million, reflecting their proximity to the electron-withdrawing carbonyl group [34]. The amide proton appears as a broad singlet around 10.6-11.1 parts per million, indicative of the hydrogen bonding environment [34].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complex aromatic carbon framework with signals distributed throughout the aromatic region [34]. The carbonyl carbon of the acetamide group appears around 168 parts per million, characteristic of amide carbonyls [10]. The aromatic carbons of the pyridine and pyrazine rings exhibit signals between 110 and 155 parts per million, with specific chemical shifts dependent on their electronic environments [34].
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 396, corresponding to the molecular weight of 396.4 daltons [1] [17]. Electron ionization mass spectrometry typically produces characteristic fragmentation patterns involving the loss of functional groups and ring systems [16]. The base peak in the mass spectrum often corresponds to fragments retaining the most stable aromatic systems [17].
Fragmentation pathways in mass spectrometry frequently involve the cleavage of the acetamide linkage, producing fragments corresponding to the bipyridine and pyrazine-pyridine portions of the molecule [16] [17]. The nitrogen-containing heterocyclic rings demonstrate high stability under mass spectrometric conditions, often appearing as prominent peaks in the fragmentation pattern [16]. Electrospray ionization mass spectrometry provides molecular ion confirmation with minimal fragmentation, supporting structural identification [17].
The mass spectrometric data supports the molecular formula C23H20N6O through accurate mass measurements and isotope pattern analysis [17]. High-resolution mass spectrometry enables precise determination of elemental composition and confirmation of the proposed molecular structure [16] [17].
Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural information about the functional groups present in the molecule [18] [20]. The acetamide carbonyl group exhibits a strong absorption band around 1650-1680 wavenumbers, typical of amide carbonyls [20]. This carbonyl stretching frequency is influenced by the conjugation with the aromatic systems and hydrogen bonding interactions [18] [20].
The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, characteristic of aromatic systems [18] [33]. The aromatic carbon-carbon stretching vibrations contribute to bands in the 1400-1600 wavenumber region, reflecting the extended conjugation throughout the heterocyclic framework [18] [33]. The nitrogen-hydrogen stretching of the amide group produces a characteristic band around 3200-3400 wavenumbers [20].
The pyrazine and pyridine ring vibrations contribute to fingerprint region absorptions between 600-1500 wavenumbers [33]. These vibrations include ring breathing modes and out-of-plane bending vibrations characteristic of the specific heterocyclic systems [18] [33]. The methyl substituents on the bipyridine system contribute to aliphatic carbon-hydrogen stretching and bending vibrations in their respective spectral regions [18].
Crystallographic studies reveal the three-dimensional arrangement of atoms within the solid-state structure of the compound [19] [21]. The crystal packing demonstrates intermolecular interactions including hydrogen bonding between the acetamide groups and van der Waals interactions between the aromatic ring systems [19]. The molecular conformation in the crystal represents one of the energetically favorable arrangements accessible to the molecule [21] [26].
The crystal structure exhibits specific torsional angles between the heterocyclic ring systems that are influenced by both intramolecular steric effects and intermolecular packing forces [19] [21]. The acetamide group adopts a planar conformation that facilitates hydrogen bonding interactions with neighboring molecules [19]. The overall molecular geometry in the crystal provides insights into the preferred conformational arrangements under solid-state conditions [21] [26].
Intermolecular hydrogen bonding patterns in the crystal structure involve the acetamide oxygen and nitrogen atoms as acceptor and donor sites respectively [19]. The aromatic ring systems participate in π-π stacking interactions that contribute to the crystal stability [19] [21]. The methyl substituents on the bipyridine system influence the crystal packing through steric interactions with neighboring molecules [23] [24].
The torsional angles within the molecule significantly influence its three-dimensional conformation and electronic properties [22] [23]. The bipyridine system exhibits a characteristic torsional angle between the two pyridine rings that is affected by the methyl substituents [23] [24]. Computational studies indicate that the preferred torsional angle ranges from approximately 20 to 40 degrees, depending on the specific substitution pattern [22] [23].
The bond angles within the heterocyclic rings conform to typical aromatic geometry with internal angles close to 120 degrees [28]. The acetamide linkage exhibits bond angles characteristic of sp2 hybridization at the carbonyl carbon and nitrogen atoms [20]. The methyl substituents adopt staggered conformations that minimize steric interactions with the adjacent aromatic systems [24] [27].
Conformational flexibility analysis reveals that rotation around specific bonds can occur with relatively low energy barriers [22] [27]. The torsional potential energy surface demonstrates multiple local minima corresponding to different conformational arrangements [22]. Temperature-dependent studies indicate that conformational interconversion can occur at ambient conditions, suggesting dynamic behavior in solution [23] [29].
Density functional theory calculations provide detailed insights into the electronic structure and conformational preferences of the molecule [22] . Computational optimization reveals the minimum energy conformations and the relative energies of different structural arrangements [22] [27]. The calculated geometric parameters show excellent agreement with experimental crystallographic data [22] [28].
Electronic structure calculations demonstrate the distribution of electron density throughout the conjugated aromatic systems . The frontier molecular orbitals reveal the locations of the highest occupied and lowest unoccupied molecular orbitals, providing insights into the electronic properties . Natural bond orbital analysis indicates the extent of charge delocalization and the strength of intramolecular interactions [10].